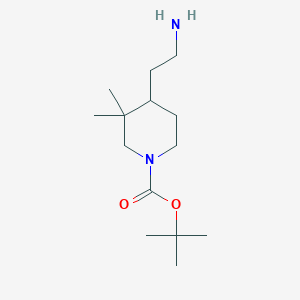
1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene is an aromatic compound with the molecular formula C7H4BrClF2O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination and chlorination of 3,4-difluoroanisole under controlled conditions. The reaction typically requires the use of bromine and chlorine reagents in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the halogenated benzene ring to less substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Electrophilic Substitution: Concentrated sulfuric acid and nitric acid are used for nitration reactions, while chlorosulfonic acid is used for sulfonation.
Oxidation and Reduction: Potassium permanganate (KMnO4) is used for oxidation, and hydrogen gas (H2) with a palladium catalyst is used for reduction reactions.
Major Products:
Nucleophilic Substitution: Amines or ethers, depending on the nucleophile used.
Electrophilic Substitution: Nitro or sulfonic acid derivatives.
Oxidation and Reduction: Aldehydes, carboxylic acids, or less substituted benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the methoxy group can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1-Bromo-4,5-difluoro-2-methoxybenzene
- 2-Bromo-4,5-difluoroanisole
- 1-Bromo-4,5-difluoro-2-methylbenzene
Uniqueness: 1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene is unique due to the specific arrangement of bromine, chlorine, fluorine, and methoxy substituents on the benzene ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
1-bromo-5-chloro-3,4-difluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c1-12-7-3(8)2-4(9)5(10)6(7)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPALZDMYFYAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B7961625.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B7961629.png)





![[2-(3-Bromo-4-methoxyphenyl)-ethyl]-dimethylamine](/img/structure/B7961695.png)


